molecular formula C6H8F2N2 B7785579 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole

Cat. No.: B7785579
M. Wt: 146.14 g/mol
InChI Key: FXYFUILXXRLHOO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of the difluoroethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole typically involves the reaction of 5-methyl-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with 2,2-difluoroethyl bromide or chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce difluoroethyl alcohols .

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the pyrazole ring and the difluoroethyl group, which together impart distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-5-2-3-9-10(5)4-6(7)8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYFUILXXRLHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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